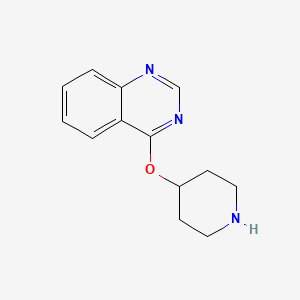

4-(Piperidin-4-yloxy)quinazoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-piperidin-4-yloxyquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-4-12-11(3-1)13(16-9-15-12)17-10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOKIRWASSBAFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of 4-(Piperidin-4-yloxy)quinazoline

The construction of this compound typically involves a multi-step process that begins with the formation of the quinazoline (B50416) scaffold, followed by the attachment of the piperidin-4-yloxy moiety.

Key Reaction Pathways for Quinazoline Core Formation

The quinazoline ring system is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nih.gov A variety of synthetic methods have been developed for its construction, often starting from readily available precursors.

Common strategies for forming the quinazoline core include:

From Anthranilic Acid Derivatives: The Niementowski reaction, which involves the condensation of anthranilic acid or its derivatives with amides, is a classical method for preparing 2-alkyl-4(3H)-quinazolinones. ekb.eg

From 2-Aminobenzonitriles: Palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids provide a versatile route to diverse quinazoline derivatives. organic-chemistry.org

From 2-Aminobenzaldehydes or 2-Aminoketones: Condensation reactions of these precursors with various reagents, followed by cyclization and oxidation, are widely used. nih.gov For instance, the reaction of 2-aminobenzaldehydes with aldehydes and ammonium (B1175870) chloride can yield quinazolines. nih.gov

Metal-Catalyzed Cyclizations: Various metal catalysts, including copper, palladium, and ruthenium, have been employed to facilitate the formation of the quinazoline ring through C-N and C-C bond-forming reactions. organic-chemistry.orgnih.govmdpi.com For example, copper-catalyzed one-pot synthesis from 2-bromobenzyl bromides and aldehydes has been reported. mdpi.com

The choice of synthetic route often depends on the desired substitution pattern on the quinazoline ring.

Introduction of the Piperidin-4-yloxy Moiety

Once the quinazoline core, typically activated at the 4-position (e.g., 4-chloroquinazoline), is synthesized, the piperidin-4-yloxy group is introduced. This is commonly achieved through a nucleophilic substitution reaction.

The general reaction involves:

Reactants: A 4-substituted quinazoline (often 4-chloroquinazoline) and 4-hydroxypiperidine.

Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH), in a suitable solvent. nih.gov

For instance, treatment of 6-bromo-4-chloroquinazoline (B1286153) with (S)-1-Boc-3-hydroxypyrrolidine (a related cyclic alcohol) in the presence of sodium hydride yielded the corresponding (S)-4-pyrrolidineoxyquinazoline. nih.gov A similar strategy is applicable for introducing the piperidin-4-yloxy moiety. The use of a Boc-protected piperidinol allows for controlled reaction and subsequent deprotection if further derivatization of the piperidine (B6355638) nitrogen is desired.

General Purification and Characterization Methodologies

After the synthesis, the crude product is purified to isolate the desired this compound. Common purification techniques include:

Chromatography: Flash column chromatography is a standard method for purifying organic compounds. nih.gov

Recrystallization: This technique is used to purify solid compounds based on differences in solubility.

Trituration: The crude product can be washed with a solvent in which it is sparingly soluble to remove impurities. ekb.eg

The structure and purity of the synthesized compound are confirmed using various analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. bldpharm.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. bldpharm.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These methods are used to assess the purity of the compound. bldpharm.com

Melting Point Determination: A sharp melting point range indicates a high degree of purity. ekb.eg

Design and Synthesis of Novel Derivatives and Analogues

To explore the structure-activity relationships and develop compounds with improved properties, novel derivatives and analogues of this compound are synthesized. This involves modifications at both the quinazoline nucleus and the piperidine ring.

Structural Modifications at the Quinazoline Nucleus

The quinazoline core offers several positions for structural modification, allowing for the introduction of various functional groups to modulate the compound's properties.

Common modifications include:

Substitution at the 2-position: Introduction of aryl or alkyl groups at this position can significantly influence biological activity. nih.gov

Substitution at the 6- and 7-positions: Modifications at these positions have been explored to create potent kinase inhibitors. mdpi.com For example, the introduction of a 6-benzamide moiety has been investigated. nih.gov

Fusion of other rings: The quinazoline nucleus can be fused with other heterocyclic rings to create more complex structures with potentially novel activities.

The following table showcases examples of structural modifications at the quinazoline nucleus and their reported activities:

| Modification | Example Compound | Reported Activity/Significance | Reference |

| 2-Aryl substitution | 2-Phenylquinazoline derivatives | NorA efflux pump inhibitors in S. aureus | nih.gov |

| 6-Bromo substitution | 6-Bromo-4-chloroquinazoline | Intermediate for further functionalization | nih.gov |

| 6,8-Dibromo substitution | Acylhydrazone quinazolines | Antimicrobial activity | nih.gov |

Derivatization of the Piperidine Ring

The piperidine ring of this compound provides another site for chemical modification, particularly at the nitrogen atom.

Key derivatization strategies include:

N-Alkylation: Introduction of alkyl or substituted alkyl groups on the piperidine nitrogen.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides, as seen in the development of quinazoline-4-piperidine sulfamide (B24259) inhibitors of NPP1. nih.govnih.gov

These modifications can impact the compound's solubility, lipophilicity, and ability to interact with biological targets. The following table provides examples of piperidine ring derivatization:

| Modification Strategy | Resulting Derivative Class | Example Application | Reference |

| N-Sulfonylation | Quinazoline-4-piperidine sulfamides | NPP1 inhibitors for preventing pathological mineralization | nih.govnih.gov |

| N-Alkylation with chloroethylpiperidine | 4-(2-Piperidin-1-ylethoxy) derivatives | NorA efflux pump inhibitors | nih.gov |

| N-Benzoyl substitution | N-Benzoyl substituted piperazine-1-carbothioamide derivatives | Cytotoxic agents | researchgate.net |

Hybridization Strategies with Other Pharmacophores

The strategy of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has emerged as a powerful approach in drug discovery. nih.govnih.gov This technique aims to develop hybrid molecules with enhanced potency and a wider range of biological activities. nih.govnih.gov In the context of this compound, hybridization with other pharmacophores has been explored to create novel therapeutic agents with multifaceted biological profiles. nih.gov The core concept is that the resulting hybrid molecule may exhibit synergistic effects or interact with multiple biological targets, leading to improved efficacy. nih.gov

A variety of pharmacophores have been strategically linked to the this compound scaffold. These include, but are not limited to, furan, 1,2,4-triazolo[4,3-a]pyridine, and thiazolidin-4-one moieties. nih.gov The selection of these pharmacophores is often based on their known biological activities, with the goal of augmenting the therapeutic potential of the parent quinazoline derivative. nih.govnih.gov

For instance, furan-containing quinazoline hybrids have been synthesized and evaluated for their antibacterial properties. nih.gov Similarly, the combination of the quinazoline core with 1,2,4-triazolo[4,3-a]pyridine, a privileged scaffold in drug and pesticide discovery, has yielded potent antimicrobial agents. nih.gov In some cases, a thioether linkage is employed to connect the two heterocyclic systems. nih.gov Another notable hybridization strategy involves the incorporation of a thiazolidin-4-one ring, a pharmacophore known for its diverse biological activities, onto the quinazolinone scaffold. nih.gov

The following table provides examples of such hybridization strategies and the resulting biological activities.

| Hybrid Scaffold | Linkage | Biological Activity |

| Quinazoline-Furan | Amine | Antibacterial nih.gov |

| Quinazoline-1,2,4-triazolo[4,3-a]pyridine | Thioether | Antimicrobial nih.gov |

| Quinazolinone-Thiazolidin-4-one | Phenylamino | Not Specified in Source nih.gov |

Detailed research has led to the synthesis and evaluation of various hybridized molecules. For example, furan-functionalized quinazolin-4-amines were designed and tested for their ability to inhibit the growth of plant pathogens. nih.gov Two specific compounds from this series demonstrated significant efficacy against Xanthomonas oryzae pv oryzae and X. axonopodis pv. citri. nih.gov

In a different study, researchers focused on creating hybrids of quinazoline and 1,2,4-triazolo[4,3-a]pyridine to develop new antimicrobial agents. nih.gov The resulting compounds were evaluated for their activity, with two analogues showing particular promise. nih.gov Structure-activity relationship (SAR) studies from this research highlighted key pharmacophoric features, such as the importance of a carboxylic acid ester at the 2nd position of the quinazoline ring for antibacterial activity. nih.gov It was also observed that fluorine-containing molecules exhibited greater potential, which was attributed to improved lipophilicity, bioavailability, and metabolic stability conferred by the fluorine atom. nih.gov

Another approach involved linking quinazoline with 5-amino-1,2,4-triazole to generate antimicrobial agents against plant pathogens. nih.gov These designs incorporated an amino group on the triazole moiety to enhance water solubility and bioavailability, and a thioether linkage for potential hydrogen bond interactions and to reduce lipophilicity. nih.gov

The synthesis of these hybrid molecules often involves multi-step reaction sequences. For the thiazolidin-4-one hybrids, a common synthetic route involves reacting 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one with aromatic aldehydes to form Schiff bases, which are then further processed to introduce the thiazolidin-4-one ring. nih.gov

The table below summarizes the research findings for specific hybridized compounds.

| Compound ID | Hybrid Structure | Target Organism/Assay | Key Findings |

| 84 | Furan-linked quinazoline hybrid nih.gov | Xanthomonas oryzae pv oryzae, X. axonopodis pv. citri | Effective in inhibiting bacterial growth with an EC50 value of 7.13 mg L−1 against Xanthomonas oryzae pv oryzae. nih.gov |

| 85 | Furan-linked quinazoline hybrid nih.gov | Xanthomonas oryzae pv oryzae, X. axonopodis pv. citri | Effective in inhibiting bacterial growth with an EC50 value of 10.3 mg L−1 against X. axonopodis pv. citri. nih.gov |

| 86 | Quinazoline-linked 1,2,4-triazolopyridine hybrid nih.gov | Antimicrobial | Potent activity with an EC50 of 10.0 μg mL−1. nih.gov |

| 87 | Quinazoline-linked 1,2,4-triazolopyridine hybrid nih.gov | Antimicrobial | Potent activity with an EC50 of 24.7 μg mL−1. nih.gov |

Structure Activity Relationship Sar Studies

Elucidation of Critical Pharmacophoric Features

The quinazoline (B50416) core is a key pharmacophoric element, with its nitrogen atoms playing a vital role in biological interactions. nih.gov For kinase inhibitors, the N-1 and N-3 atoms of the quinazoline ring are critical for forming hydrogen bonds within the ATP-binding pocket of enzymes like EGFR. nih.gov Specifically, the N-1 atom can form a hydrogen bond with the methionine residue (Met793), while the N-3 atom can interact with threonine residues via a water bridge, which helps to anchor the inhibitor to the active site. nih.gov

Impact of Substituent Variations on Biological Activities

Substitutions on the benzene (B151609) portion of the quinazoline ring significantly influence the compound's activity. For instance, the introduction of two morpholine (B109124) alkoxy substituents at the C-6 and C-7 positions can alter the binding mode compared to known inhibitors like lapatinib. nih.gov In another study, a series of 5,6,7-trialkoxy quinazoline derivatives were synthesized, and it was found that compounds with ethoxyl groups at these positions had higher inhibitory activity against tumor cells than those with methoxyl groups. nih.gov The placement of an acrylamido group at the C-6 or C-7 position has also been explored to create irreversible inhibitors. researchgate.net Furthermore, the synthesis of 4-tosyl quinazolines with various electron-withdrawing or electron-donating substituents on the aromatic ring highlights the versatility of this core for creating diverse derivatives. nih.gov

Modifications to the piperidine (B6355638) ring are critical for tuning the potency of 4-(Piperidin-4-yloxy)quinazoline derivatives. In a series of PI3Kδ inhibitors, replacing the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen with various cyclic aliphatic substituents dramatically improved inhibitory activity. tandfonline.com For example, a cyclopropyl (B3062369) group resulted in a compound with an IC50 value of 3 nM, and a cyclobutyl-substituted analog showed comparable potency with an IC50 of 3.9 nM. tandfonline.com In contrast, non-cyclic alkyl groups like tert-butyl led to a significant reduction in PI3Kδ inhibition. tandfonline.com The substitution pattern on the piperidine ring is a key area for optimization in drug design. mdpi.com

The nature of the linker connecting the quinazoline core and the piperidine ring has a profound effect on biological activity. A direct comparison between 4-piperidineamino and 4-pyrrolidineoxy substituted quinazolines revealed differences in PI3Kδ inhibition. tandfonline.com While both scaffolds produced potent inhibitors, the optimal substituents on the heterocyclic ring varied between the two series. tandfonline.com For instance, a tetrahydro-2H-pyran-4-yl group on the pyrrolidineoxy series yielded the most potent compound (IC50 = 4.9 nM), whereas for the piperidineamino series, smaller cyclic groups like cyclopropyl and cyclobutyl were superior. tandfonline.com The length of the linker is also a determining factor. For certain EGFR inhibitors, a two-carbon bridge was found to be more potent than a three-carbon alkyloxy linker. nih.gov Conversely, for some dual EGFR/VEGFR2 inhibitors, a longer four-carbon chain linker was optimal. nih.gov

SAR for Specific Biological Targets (e.g., EGFR, VEGFR2, PI3Kδ, NPP1)

The this compound scaffold has been adapted to target several key enzymes involved in disease pathways.

EGFR: The 4-anilino-quinazoline scaffold is a well-established template for EGFR inhibitors. nih.gov SAR studies have shown that the formation of hydrogen bonds between the quinazoline N-1 and Met793 is a key interaction. nih.gov Modifications at the C-6 and C-7 positions with groups like morpholine alkoxy can modulate activity and binding. nih.gov The development of irreversible inhibitors has been achieved by incorporating an acrylamide (B121943) group at the 6-position of the quinazoline ring.

VEGFR-2: For VEGFR-2 inhibition, the quinazoline scaffold is also a privileged structure. nih.gov SAR studies on quinazolin-4(3H)-ones revealed that an S-substituent at the 2-position, comprising a spacer and a hydrophobic tail, is essential for potent VEGFR-2 inhibition. nih.gov A longer chain linker between the quinazoline core and a triazole moiety at the C-7 position was found to be favorable for inhibitory activity against both VEGFR2 and EGFR. nih.gov

PI3Kδ: A series of novel quinazolines with 4-pyrrolidineoxy or 4-piperidineamino substitutions have been identified as potent PI3Kδ inhibitors. tandfonline.com SAR studies highlighted the importance of the substituent on the piperidine or pyrrolidine (B122466) ring.

For the 4-pyrrolidineoxy series, a tetrahydro-2H-pyran-4-yl group was optimal (IC50 = 4.9 nM). tandfonline.com

For the 4-piperidineamino series, small cyclic groups like cyclopropyl (IC50 = 3.0 nM) and cyclobutyl (IC50 = 3.9 nM) conferred the highest potency. tandfonline.com A shift from (S)-4-(piperidin-3-yl)amino to a 4-(piperidin-4-yl)amino side chain resulted in reduced potency, indicating that the spatial orientation of the side chain is critical for PI3Kδ inhibition. tandfonline.com

Table 1: PI3Kδ Inhibitory Activity of 4-Pyrrolidineoxy and 4-Piperidineamino Substituted Quinazolines Data based on research findings. tandfonline.com

| Compound | Linker Type | Piperidine/Pyrrolidine Substituent | PI3Kδ IC50 (nM) |

|---|---|---|---|

| 12a | (S)-4-(pyrrolidin-3-yl)oxy | Boc | >100 (79% inhibition at 100 nM) |

| 12b | (S)-4-(pyrrolidin-3-yl)oxy | Cyclopropyl | 9.3 |

| 12c | (S)-4-(pyrrolidin-3-yl)oxy | Cyclobutyl | 6.1 |

| 12d | (S)-4-(pyrrolidin-3-yl)oxy | Tetrahydro-2H-pyran-4-yl | 4.9 |

| 14b | (S)-4-(piperidin-3-yl)amino | Cyclopropyl | 3.0 |

| 14c | (S)-4-(piperidin-3-yl)amino | Cyclobutyl | 3.9 |

| 14e | (S)-4-(piperidin-3-yl)amino | Tetrahydro-2H-pyran-4-yl | 5.2 |

| Idelalisib (B1684644) | - | - | 2.7 |

NPP1: Quinazoline-4-piperidine sulfamides (QPS) have been identified as potent and specific inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). nih.govnih.gov The derivative QPS1 was found to be a potent, selective, and non-competitive inhibitor of human NPP1 with a Ki of 59.3 ± 5.4 nM. nih.govnih.gov This compound was also effective against the K121Q NPP1 gene variant and did not significantly affect other related ectoenzymes, demonstrating its high selectivity. nih.govnih.gov

Table 2: Inhibitory Potency of Quinazoline-4-piperidine Sulfamides against NPP1 Data based on research findings. nih.gov

| Compound | Target | Inhibitory Constant (Ki) |

|---|---|---|

| QPS1 | Human NPP1 | 59.3 ± 5.4 nM |

| QPS1 | K121Q NPP1 variant | 59.2 ± 14.5 nM |

Molecular Mechanisms of Action and Biological Target Interactions

Identification of Key Biological Targets

The biological activity of 4-(piperidin-4-yloxy)quinazoline and its derivatives stems from their ability to bind to and modulate the function of several key proteins, including receptor tyrosine kinases, phosphoinositide 3-kinases, and ectonucleotidases.

Receptor Tyrosine Kinases (RTKs)

The quinazoline (B50416) core is a well-established pharmacophore for targeting the ATP-binding site of receptor tyrosine kinases (RTKs). tbzmed.ac.ir Dysregulation of RTK signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention. tbzmed.ac.ir Derivatives of the this compound scaffold have been investigated for their inhibitory activity against several important RTKs.

EGFR, VEGFR-2, and HER2: The 4-anilino-quinazoline structure is a privileged scaffold for developing inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). tbzmed.ac.irnih.gov Vandetanib, a quinazoline-based drug, is a known dual inhibitor of EGFR and VEGFR-2. tbzmed.ac.ir The development of novel 4-anilino-quinazoline derivatives aims to achieve dual inhibition of EGFR and VEGFR-2, which can be a valuable strategy in cancer therapy due to their common downstream signaling pathways. tbzmed.ac.irnih.gov Furthermore, some benzo[g]quinazoline (B13665071) derivatives have demonstrated potent effects against HER2. nih.gov The binding of these inhibitors to the kinase domain, often through hydrogen bonds with key methionine and threonine residues, leads to a tighter conformation and increased potency. nih.gov

Phosphoinositide 3-Kinases (PI3Ks)

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, and survival. tandfonline.com The delta isoform, PI3Kδ, is particularly important in B-cell signaling and is a validated target in certain B-cell malignancies. nih.govnih.gov

PI3Kδ: Novel series of 4-pyrrolidineoxy or 4-piperidineamino substituted quinazolines have been developed as potent and selective inhibitors of PI3Kδ. tandfonline.comnih.govnih.gov Certain derivatives have shown high potency against PI3Kδ, with IC50 values in the low nanomolar range, comparable to the approved drug idelalisib (B1684644). nih.gov These compounds exhibit excellent selectivity for PI3Kδ over other PI3K isoforms (α, β, and γ). nih.govnih.gov Molecular docking studies suggest that these inhibitors form key hydrogen bonding interactions within the PI3Kδ active site. tandfonline.comnih.gov

Other Enzyme and Receptor Interactions

The versatility of the quinazoline scaffold allows for its interaction with a broader range of biological targets beyond RTKs and PI3Ks.

α-glucosidase: Some derivatives of benzo[g]quinazolines have been identified as potent α-glucosidase inhibitors, suggesting potential applications in managing diabetes. nih.gov

Other Targets: While direct studies on this compound's interaction with 5-HT2A and D2 receptors, ribonucleotide reductase, and topoisomerases I and II are less specific, the broader quinazolinone class has shown activity against various enzymes and receptors, indicating the potential for developing derivatives with such activities. nih.gov

Mechanistic Investigations of Target Modulation

Understanding the kinetics and selectivity of enzyme inhibition is crucial for the development of effective and specific therapeutic agents.

Enzyme Inhibition Kinetics and Selectivity Profiling

NPP1 Inhibition: Studies on quinazoline-4-piperidine sulfamide (B24259) derivatives have revealed a non-competitive mode of inhibition for NPP1. nih.gov This indicates that the inhibitor binds to a site on the enzyme different from the substrate-binding site (allosteric site), thereby reducing the enzyme's catalytic efficiency without competing with the substrate. The selectivity of these compounds for NPP1 over other ectonucleotidases like NPP3, NTPDases, and alkaline phosphatase has been established, highlighting their specific mechanism of action. nih.gov

PI3Kδ Inhibition: The inhibitory activity of 4-piperidineamino substituted quinazolines against PI3Kδ has been quantified through IC50 values. nih.govnih.gov For instance, certain compounds demonstrated IC50 values as low as 3.0 nM and 3.9 nM. nih.gov Furthermore, selectivity profiling confirmed that these compounds are significantly more potent against PI3Kδ compared to other PI3K isoforms, which is a critical factor in minimizing off-target effects. nih.govnih.gov

Table 1: Investigated Biological Targets of this compound Derivatives

| Target Class | Specific Target | Type of Interaction |

|---|---|---|

| Receptor Tyrosine Kinases (RTKs) | EGFR, VEGFR-2, HER2 | Inhibition |

| Phosphoinositide 3-Kinases (PI3Ks) | PI3Kδ | Inhibition |

| Ectonucleotidases | NPP1 | Non-competitive Inhibition |

| Other Enzymes | α-glucosidase | Inhibition |

Receptor Binding Assays and Affinity Determination

The affinity of compounds for their biological targets is a crucial determinant of their potency and potential therapeutic efficacy. Receptor binding assays are routinely employed to quantify this interaction, typically reported as the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kᵢ). Derivatives of this compound have been evaluated against a range of protein targets, demonstrating a spectrum of affinities.

Notably, certain derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in B-cell signaling. For instance, a series of 4-pyrrolidineoxy or 4-piperidineamino substituted quinazolines, which are structurally related to the core scaffold, have shown significant PI3Kδ inhibitory activity. nih.gov Compounds 12d , 14b , and 14c from this series exhibited high potency with IC₅₀ values of 4.5 nM, 3.0 nM, and 3.9 nM, respectively, comparable to the known PI3Kδ inhibitor idelalisib (IC₅₀ = 2.7 nM). nih.gov

Furthermore, quinazoline derivatives have been investigated as antagonists for adenosine (B11128) receptors. One study identified a potent A₂B receptor antagonist, 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone) , with a binding Kᵢ value of 112 nM. nih.gov Other derivatives in this series also displayed binding affinity for various adenosine receptor subtypes, albeit with less selectivity. nih.gov

In the context of sigma receptors, a screening of piperidine (B6355638)/piperazine-based compounds led to the discovery of ligands with high affinity for the sigma-1 receptor (S1R). nih.gov For example, compound 1 in the study demonstrated a Kᵢ value of 3.2 nM for S1R. nih.gov While not direct derivatives of this compound, this highlights the potential of the piperidine moiety within such scaffolds to interact with sigma receptors.

The table below summarizes the binding affinities of selected derivatives containing the broader quinazoline-piperidine motif.

| Compound/Derivative Class | Target | Assay Type | Affinity (IC₅₀/Kᵢ) |

| Quinazoline-based PI3Kδ Inhibitors | |||

| Compound 12d | PI3Kδ | Inhibition Assay | 4.5 nM (IC₅₀) nih.gov |

| Compound 14b | PI3Kδ | Inhibition Assay | 3.0 nM (IC₅₀) nih.gov |

| Compound 14c | PI3Kδ | Inhibition Assay | 3.9 nM (IC₅₀) nih.gov |

| Idelalisib (Reference) | PI3Kδ | Inhibition Assay | 2.7 nM (IC₅₀) nih.gov |

| Quinazoline-based Adenosine Receptor Antagonists | |||

| 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone) | A₂B Adenosine Receptor | Binding Assay | 112 nM (Kᵢ) nih.gov |

| Piperidine-based Sigma Receptor Ligands | |||

| Compound 1 | Sigma-1 Receptor | Binding Assay | 3.2 nM (Kᵢ) nih.gov |

| Haloperidol (Reference) | Sigma-1 Receptor | Binding Assay | 2.5 nM (Kᵢ) nih.gov |

Signaling Pathway Perturbations (e.g., B-cell receptor signaling, Akt/mTOR activation)

The interaction of this compound derivatives with their molecular targets can lead to significant perturbations in downstream signaling pathways, which are fundamental to various cellular processes.

B-cell Receptor Signaling

The B-cell receptor (BCR) signaling pathway is critical for B-cell development, activation, and differentiation. Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a key component of this pathway. nih.govnih.gov Inhibition of BTK is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases. nih.govnih.gov Several small molecule inhibitors incorporating a quinazoline scaffold have been developed to target BTK. nih.gov These inhibitors can effectively block the autophosphorylation of BTK at residue Y223, a critical step in its activation, thereby arresting the cell cycle and inducing apoptosis in B-cell lymphoma cell lines. nih.gov

Furthermore, as mentioned earlier, derivatives of this compound have been identified as potent inhibitors of PI3Kδ. nih.gov PI3Kδ plays a crucial role in the BCR signaling cascade by converting phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn activates downstream effectors like Akt. nih.govnih.gov By inhibiting PI3Kδ, these compounds can effectively suppress the aberrant B-cell activation that contributes to the pathogenesis of diseases like systemic lupus erythematosus. nih.govnih.gov One study demonstrated that a quinazoline derivative, QNZ, significantly inhibited the activation of splenic B-cells and reduced the frequency of activated B-cells and plasma cells in a mouse model of lupus. nih.gov

Akt/mTOR Activation

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.govnih.gov Dysregulation of this pathway is a common feature in many cancers. nih.gov The inhibitory action of this compound derivatives on PI3Kδ directly impacts this pathway by reducing the production of PIP3, a key upstream activator of Akt. nih.govnih.gov

Akt, also known as protein kinase B, is a serine/threonine kinase that, once activated, phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1). nih.gov Inhibition of PI3Kδ by quinazoline derivatives would therefore be expected to lead to a reduction in Akt phosphorylation and a subsequent decrease in mTORC1 activity. This, in turn, can inhibit protein synthesis and cell growth. Indeed, studies on various flavonoids have shown that inhibition of the PI3K/Akt/mTOR pathway is a viable strategy for cancer chemoprevention. nih.gov While direct studies on this compound itself are limited, the potent activity of its derivatives against a key upstream regulator of this pathway strongly suggests its potential to modulate Akt/mTOR signaling.

Preclinical Pharmacological Evaluation in Vitro

Cell-Based Assays for Target Engagement

The biological targets of quinazoline (B50416) derivatives are diverse and are often implicated in cell signaling pathways critical for cell growth and survival. Cell-based assays have been instrumental in identifying and characterizing the interaction of these compounds with their molecular targets.

Derivatives of the 4-(piperidin-4-yloxy)quinazoline scaffold have been identified as potent inhibitors of several key enzymes. One notable example is the class of quinazoline-4-piperidine sulfamides (QPS), which have been investigated for their inhibitory action on Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1). nih.govnih.gov NPP1 is an ectoenzyme involved in various pathological conditions, including calcific aortic valve disease. In cell-based assays, the derivative QPS1 was identified as a potent and selective non-competitive inhibitor of human NPP1, with a Ki value of 59.3 ± 5.4 nM. nih.gov This inhibition was also observed for the K121Q NPP1 gene variant. nih.gov Importantly, QPS1 did not significantly affect the activity of other ectoenzymes such as NPP3, NTPDases (1-3), ecto-5'-nucleotidase, and alkaline phosphatase (ALP), demonstrating its selectivity for NPP1. nih.gov

Furthermore, the broader class of 2,4-disubstituted quinazolines, which includes structures related to this compound, has been evaluated for engagement with receptor tyrosine kinases (RTKs) that are crucial for cancer progression. These targets include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). nih.gov The ability of these compounds to inhibit RTK phosphorylation in cellular models is a key indicator of target engagement and a cornerstone of their anticancer potential.

Inhibition of Cell Proliferation and Viability in Relevant Cell Lines

The antiproliferative activity of this compound derivatives has been assessed across a variety of cell lines, including both cancerous and non-cancerous cells, to determine their therapeutic potential and selectivity.

A significant body of research has focused on the cytotoxic effects of quinazoline derivatives against a panel of human cancer cell lines. While specific data for the parent compound this compound is not extensively detailed in the reviewed literature, numerous studies on its derivatives highlight the potent antiproliferative activity of this structural class.

For instance, a series of 2,4-diaminoquinazoline derivatives featuring a piperidine (B6355638) or piperazine (B1678402) moiety at the 2-position were evaluated for their ability to inhibit p21-activated kinase 4 (PAK4), a target overexpressed in several cancers. These compounds showed significant antiproliferative activity against the A549 human lung cancer cell line. mdpi.com

In another study, 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline demonstrated broad-spectrum antiproliferative activity against a panel of five human cancer cell lines: A549 (lung), MCF-7 (breast), HeLa (cervical), HT29 (colorectal), and HCT-116 (colorectal). nih.gov Several of these compounds exhibited IC50 values in the low micromolar range, indicating potent inhibition of cancer cell growth. nih.gov For example, compounds designated as 8f, 8m, and 8q were particularly active, with IC50 values ranging from 1.47 to 4.68 μM across the tested cell lines. nih.gov

The antiproliferative effects of quinazolin-4(3H)-one derivatives have also been investigated in non-small cell lung cancer (NSCLC) cell lines, including those resistant to EGFR tyrosine kinase inhibitors (TKIs) like the H1975 line. nih.gov These studies suggest that the quinazoline scaffold can be modified to overcome mechanisms of drug resistance.

The table below summarizes the antiproliferative activities of some quinazoline derivatives related to this compound in various cancer cell lines.

| Derivative Class | Cell Line | Biological Activity (IC50) | Reference |

| 2,4-diaminoquinazoline derivatives | A549 | Potent antiproliferative activity | mdpi.com |

| 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline | A549 | 1.58 - 4.68 µM | nih.gov |

| MCF-7 | 1.84 - 3.27 µM | nih.gov | |

| HCT-116 | 1.47 - 2.27 µM | nih.gov | |

| Quinazolin-4(3H)-one derivatives | H1975 | Effective antiproliferative activity | nih.gov |

Interactive Data Table

Users can filter and sort the data by derivative class, cell line, and biological activity.

The effects of this compound derivatives extend beyond cancer cells to other cell systems relevant to various pathologies.

In the context of cardiovascular disease, quinazoline-4-piperidine sulfamides have been shown to prevent phosphate-induced mineralization of human primary aortic valve interstitial cells (VICs). nih.gov This effect is attributed to the inhibition of NPP1, highlighting a potential therapeutic application in calcific aortic valve disease. nih.gov

The anti-angiogenic potential of this class of compounds has been partly assessed through their impact on Human Umbilical Vein Endothelial Cells (HUVECs). Studies on 2,4-disubstituted quinazoline derivatives revealed a good inhibitory effect against the adhesion and migration of HUVECs. nih.gov While showing high cytotoxicity against tumor cells, these derivatives displayed only moderate cytotoxicity against HUVECs, suggesting a degree of selectivity. nih.gov

Regarding antiparasitic activity, while the broader quinazoline class has shown promise, specific studies on this compound against Toxoplasma gondii are not prominent in the reviewed literature. However, the alkaloid febrifugine, a quinazoline derivative, is known for its activity against Plasmodium falciparum, the parasite responsible for malaria, which suggests that the quinazoline scaffold has potential for antiparasitic drug development.

Anti-Angiogenic Activity Evaluation

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. Several derivatives of this compound have demonstrated significant anti-angiogenic properties in vitro.

The anti-angiogenic activity of 2,4-disubstituted quinazoline derivatives has been examined through various biophysical and biochemical assays. nih.gov These include cell adhesion and migration assays using HUVECs, which are fundamental processes in angiogenesis. The results indicated that many of these quinazoline derivatives could effectively inhibit both the adhesion and migration of HUVECs. nih.gov

Furthermore, the chick chorioallantoic membrane (CAM) assay, a widely used in vivo model to study angiogenesis, was employed to evaluate the most potent compounds from this series. nih.gov The results from the CAM assay confirmed the anti-angiogenic potential of these derivatives, with some compounds exhibiting high activity in inhibiting new blood vessel formation. nih.gov The anti-angiogenic effects of these compounds are often linked to their ability to inhibit key receptor tyrosine kinases such as VEGFR-2, which plays a central role in the angiogenic signaling cascade.

Antiparasitic and Antimicrobial Activity Studies

The quinazoline core is a versatile pharmacophore that has been incorporated into molecules with a broad spectrum of antimicrobial and antiparasitic activities. nih.govtandfonline.commdpi.com The class as a whole has been investigated for its efficacy against various pathogens.

Numerous quinazoline and quinazolinone derivatives have been synthesized and screened for their antibacterial and antifungal properties. nih.govbenthamdirect.combiomedpharmajournal.org These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. tandfonline.combiomedpharmajournal.org The proposed mechanisms for their antimicrobial action include interference with cell wall synthesis and interaction with microbial DNA. nih.gov

In the realm of antiparasitic research, certain quinazoline derivatives have been noted for their potential. mdpi.com As mentioned earlier, the natural product febrifugine, which contains a quinazoline ring, has demonstrated antimalarial properties. Additionally, some quinazoline-based compounds have been explored as potential agents against other parasitic infections. mdpi.com However, specific studies detailing the activity of this compound against parasites like Toxoplasma gondii or other microbes are not extensively documented in the current body of scientific literature. The broad bioactivity of the quinazoline scaffold suggests that this is a promising area for future investigation.

Computational and in Silico Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 4-(Piperidin-4-yloxy)quinazoline, docking studies have been crucial in elucidating binding modes and predicting interactions with various therapeutic targets, such as protein kinases. nih.govjst.go.jp

Molecular docking simulations for quinazoline (B50416) derivatives consistently highlight the importance of specific interactions for stable binding within a target's active site. For instance, in studies of quinazolinone derivatives targeting the Epidermal Growth Factor Receptor (EGFR), the quinazoline core often acts as a scaffold, positioning key functional groups for optimal interaction. nih.gov

Key interactions frequently observed include:

Hydrogen Bonding: The nitrogen atoms within the quinazoline ring and the oxygen of the ether linkage are common hydrogen bond acceptors. In one study, the carbonyl oxygen and a nitrogen atom of a quinazolinone ring system formed crucial hydrogen bonds with the amide group of an asparagine residue (Asn433) in the target protein. researchgate.net Similarly, docking of 4-anilino quinazolines into the EGFR tyrosine kinase domain (PDB ID: 1M17) revealed hydrogen bonds with key residues. mui.ac.ir

Hydrophobic Interactions: The aromatic quinazoline ring and the aliphatic piperidine (B6355638) ring often engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, contributing significantly to the stability of the ligand-protein complex. Studies on quinazolinone derivatives targeting matrix metalloproteinase-13 (MMP-13) identified residues like Ala238, Thr245, and Met253 as important for hydrophobic interactions. rsc.org

Pi-Interactions: The quinazoline ring system can participate in π-π stacking or π-cation interactions with aromatic residues like tyrosine (Tyr) and phenylalanine (Phe) in the active site.

A molecular docking study on quinazolinone-benzyl piperidine derivatives targeting EGFR confirmed that the binding conformations were crucial for their biological activity. nih.gov The piperidine moiety, as seen in the this compound structure, often extends into a solvent-exposed region or a specific sub-pocket of the target, where modifications can be made to improve properties like selectivity and potency. researchgate.net

Docking programs calculate a score that estimates the binding affinity between the ligand and the target protein. These scores, typically expressed in kcal/mol, are used to rank and prioritize compounds for further experimental testing. For example, in a study of 4-anilino quinazoline derivatives as EGFR tyrosine kinase inhibitors, compounds exhibited binding energies ranging from -6.74 to -7.46 kcal/mol, which were significantly better than the standard inhibitor Erlotinib (-3.84 kcal/mol) in that specific study. mui.ac.ir Another study on potential dual-targeting inhibitors identified a lead quinazolinone compound with docking scores of -7.052 kcal/mol against BRD4 and -6.343 kcal/mol against PARP1. researchgate.net These predicted affinities provide a quantitative measure to compare different derivatives and guide structural modifications.

| Compound Class | Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

| 4-Anilino quinazolines | EGFR Tyrosine Kinase | Met769 | -6.74 to -7.46 | mui.ac.ir |

| Quinazolinone-benzyl piperidines | EGFR | Not specified | Not specified | nih.gov |

| Quinazolin-4(3H)-one derivative | BRD4 / PARP1 | Asn433 (BRD4), Gly863 (PARP1) | -7.052 (BRD4), -6.343 (PARP1) | researchgate.net |

| Quinazolinone derivatives | MMP-13 | Ala238, Thr245, Thr247, Met253 | Not specified | rsc.org |

Molecular Dynamics (MD) Simulations for Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. These simulations are used to assess the stability of the predicted binding mode and to understand the conformational changes that may occur upon ligand binding.

For quinazoline derivatives, MD simulations have been used to validate docking results. mui.ac.ir Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site. nih.govscirp.org For 4-anilino quinazolines complexed with EGFR, a combined RMSD analysis revealed that the protein has more stability when it interacts with the inhibitor. mui.ac.ir

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein. Lower RMSF values in the binding site residues upon ligand binding indicate a more stable interaction. mui.ac.irscirp.org

Hydrogen Bond Analysis: MD simulations can track the persistence of hydrogen bonds identified in docking. Studies on quinazolin-4(3H)-one-morpholine hybrids showed that strong hydrogen bonds with the target were maintained for over 90% of the simulation time, confirming a stable binding interaction. scirp.org

In a study of 4-Hydroxyquinazoline derivatives, MD simulations revealed that hydrogen bonding with an aspartate residue (ASP766) was crucial for enhancing anti-drug resistance capabilities. researchgate.net Similarly, simulations of 2,4-disubstituted quinazoline derivatives indicated favorable and stable interactions with the active site of butyrylcholinesterase. bldpharm.com

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO/LUMO analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. These methods provide insights into the molecule's reactivity, stability, and spectroscopic properties. mui.ac.irsapub.org

DFT is used to optimize the ground-state geometry of the molecule and to calculate various electronic descriptors. mui.ac.ir A key aspect of this analysis is the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.orgnih.gov

HOMO and LUMO: The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the molecule. scirp.orgnih.gov A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to be excited. nih.gov For a series of quinazolinone Schiff bases, the trend in the energy gap was calculated to understand the electron-conducting properties and relative reactivity of the compounds. mui.ac.ir

These calculations help in understanding the charge distribution and molecular electrostatic potential (MEP), which can identify regions of the molecule that are likely to be involved in electrophilic or nucleophilic interactions, guiding the understanding of ligand-receptor binding. sapub.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. For the quinazoline scaffold, pharmacophore models are developed based on a set of known active inhibitors. jst.go.jp

A typical pharmacophore model for a quinazoline-based kinase inhibitor might include features like:

Hydrogen bond acceptors (e.g., the N1 and N3 atoms of the quinazoline ring).

Hydrogen bond donors.

Aromatic rings.

Hydrophobic features.

Once a statistically validated pharmacophore model is generated, it can be used as a 3D query to rapidly screen large compound databases (virtual screening) to identify novel molecules that match the pharmacophore and are therefore likely to be active. jst.go.jpnih.gov This approach was successfully used with a 3D-QSAR pharmacophore model based on quinazoline derivatives to screen the ASINEX database, leading to the identification of three potential new acetylcholinesterase inhibitors. jst.go.jp A similar strategy was employed for 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives to discover novel Polo-like kinase 1 (PLK1) inhibitors. nih.gov

Computational Approaches for Selectivity Enhancement (e.g., structure-based design to modulate off-target interactions)

A major challenge in drug design is achieving selectivity for the desired target over other related proteins, particularly other kinases or channels like the hERG potassium channel, to minimize side effects. Computational methods are instrumental in addressing this challenge.

Structure-based drug design can be used to exploit differences in the amino acid sequences of the target and off-target proteins. In one notable study, a series of potent quinazolin-4-piperidine-4-ethyl sulfamide (B24259) PC-1 inhibitors was found to have high-affinity binding to the hERG channel. By using a hERG homology model, researchers identified potential key interactions responsible for this off-target binding. This information was then used to rationally design a new series of quinazolin-4-piperidin-4-methyl sulfamides that retained potent PC-1 activity but had significantly reduced affinity for hERG, thereby designing out the undesirable interaction.

Potential Therapeutic Applications and Future Research Directions Preclinical Perspective

Exploration of Therapeutic Potential in Preclinical Disease Models

The therapeutic potential of 4-(Piperidin-4-yloxy)quinazoline and its analogues has been explored in various preclinical disease models, primarily focusing on cancer. The quinazoline (B50416) core is a key feature in several approved anticancer drugs, such as gefitinib, erlotinib, and afatinib, which are known to target receptor tyrosine kinases (RTKs) like EGFR. nih.govnih.govnih.gov

Derivatives of the quinazoline scaffold have demonstrated significant cytotoxic activity against a variety of cancer cell lines in preclinical studies. emanresearch.orgresearchgate.net For instance, certain 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazolines have shown potent anticancer activity against cell lines such as PC3 (prostate cancer), MGC803 (gastric cancer), A375 (melanoma), and A549 (lung cancer). emanresearch.org Similarly, novel quinazoline derivatives have been synthesized and shown to possess cytotoxic effects against breast cancer (MCF-7) and colon cancer (HCT-15) cell lines. researchgate.net

The mechanisms behind the anticancer effects of quinazoline derivatives are diverse. They have been shown to induce cell cycle arrest, promote apoptosis (programmed cell death), and inhibit tubulin polymerization, a critical process for cell division. nih.govmdpi.com Some quinazolinone-sulphonamide hybrids have exhibited significant in vitro cytotoxic activity against cancerous cells while showing a safe profile on non-cancerous cells. nih.gov Furthermore, some quinazoline derivatives have been found to be effective against multi-drug resistant cancer cells. nih.gov

Beyond cancer, the quinazoline scaffold has been investigated for other therapeutic applications. For example, quinazoline-4-piperidine sulfamides have been identified as specific and potent inhibitors of human ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), an enzyme implicated in disorders like calcific aortic valve disease. nih.govnih.gov In preclinical models, these compounds have been shown to prevent the pathological mineralization of valve interstitial cells. nih.gov

Challenges and Opportunities in Quinazoline-Based Drug Discovery

The development of quinazoline-based drugs faces both challenges and opportunities. A significant challenge in cancer therapy is the emergence of drug resistance. nih.gov Over time, cancer cells can develop mutations that render them less susceptible to the effects of a particular drug. This is a known issue with some quinazoline-based EGFR inhibitors, where mutations in the ATP binding site of the EGFR kinase domain can lead to acquired resistance. nih.gov Another challenge is the potential for off-target effects and toxicity towards normal cells, which can limit the therapeutic window of a drug. nih.govnih.gov

Despite these challenges, there are numerous opportunities in quinazoline-based drug discovery. The "privileged" nature of the quinazoline scaffold provides a robust starting point for the design of new and improved therapeutic agents. nih.govmdpi.com Advances in synthetic chemistry allow for the creation of a vast array of quinazoline analogues with diverse substituents, enabling the fine-tuning of their pharmacological properties. mdpi.comresearchgate.net

Computational methods, such as molecular docking and virtual screening, are playing an increasingly important role in identifying promising new quinazoline derivatives and predicting their interactions with biological targets. nih.govnih.gov These in silico approaches can help to streamline the drug discovery process and reduce the reliance on extensive and costly experimental screening.

Furthermore, the exploration of novel biological targets for quinazoline-based compounds beyond the well-established RTKs presents a significant opportunity. As our understanding of disease biology grows, so too will the potential applications for this versatile class of molecules.

Emerging Research Avenues for this compound Analogues (e.g., multi-target inhibitors)

A key emerging research avenue for this compound analogues is the development of multi-target inhibitors. nih.gov The complexity of many diseases, particularly cancer, often involves the dysregulation of multiple signaling pathways. researchgate.net Single-target drugs may not be sufficient to overcome the robustness of these disease networks. Multi-target agents, which are designed to interact with two or more biological targets simultaneously, offer a promising strategy to enhance therapeutic efficacy and potentially overcome drug resistance. nih.govresearchgate.net

The quinazoline scaffold is well-suited for the design of multi-target inhibitors. By incorporating different pharmacophores onto the quinazoline core, it is possible to create hybrid molecules that can engage with multiple targets. rsc.orgnih.gov For example, researchers have designed quinazoline-based compounds that act as dual inhibitors of EGFR and other kinases, or that combine kinase inhibition with other anticancer mechanisms like the inhibition of tubulin polymerization. nih.gov

Another area of growing interest is the development of quinazoline derivatives as inhibitors of P-glycoprotein (P-gp), a protein that plays a key role in multidrug resistance by pumping drugs out of cancer cells. nih.govresearchgate.net A 4-indolyl quinazoline derivative, YS-370, has shown promise as a potent and orally bioavailable P-gp inhibitor, effectively reversing multidrug resistance in preclinical models. nih.gov

The development of proteolysis-targeting chimeras (PROTACs) represents another innovative approach. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. acs.org The quinazoline scaffold has been utilized as a "warhead" in the design of PROTACs targeting proteins involved in cancer. acs.org

Q & A

Q. What experimental designs address off-target effects in kinase inhibition studies?

- Methodological Answer : Strategies include:

- Selectivity screening : Kinase profiling (e.g., Eurofins KinaseProfiler) to identify off-targets (e.g., ABL1, SRC).

- Co-crystallography : Resolve X-ray structures (e.g., PDGFRβ-compound complexes) to guide rational modifications.

- Alanine scanning mutagenesis : Pinpoint binding residues critical for selectivity.

Example: Adding a 4-tert-butylphenyl group to the piperidine ring reduces off-target kinase binding by 10-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.